2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one” is an organic compound with the linear formula C11H10ClN3OS . It belongs to the thiazolidinone family. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The molecular weight is 267.739 .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Cytotoxic Activities of Thiazolidin-4-one Derivatives : A study by Feitoza et al. (2012) on 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones demonstrated antimicrobial and cytotoxic properties. The compounds showed antibiotic activity against B. subtilis and C. albicans. Additionally, certain compounds exhibited cytotoxicity effective for inhibition of human erythromyeloblastoid leukemia and human lung carcinoma cell lines (Feitoza et al., 2012).
Synthesis and Biological Activities
- Synthesis and Multiple Biological Activities of Azomethines and 4-Thiazolidinones : Research by Hirpara et al. (2003) explored the synthesis of azomethines and 4-thiazolidinones, examining their in vitro growth inhibiting activity against several microbes and screening for antitubercular activity against Mycobacterium tuberculosis (Hirpara et al., 2003).
Synthesis of Derivatives
- Synthesis of 4-Thiazolidinone Derivatives : Smolanka et al. (1981) discussed the synthesis of 4-thiazolidinone derivatives, noting their bactericidal activity. This study highlights the potential of such compounds in the development of new antibacterial agents (Smolanka et al., 1981).
Heterocyclic Synthesis Applications
- 4-Thiazolidinones in Heterocyclic Synthesis : Behbehani et al. (2012) conducted a study on the use of 4-thiazolidinones in the synthesis of various heterocyclic compounds, demonstrating the versatility of these compounds in chemical synthesis (Behbehani et al., 2012).
Antitumor Activities
- Anticancer Activity of Thiazolidinone Derivatives : A study by Havrylyuk et al. (2010) evaluated the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing significant anticancer activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).
Antipsychotic and Anticonvulsant Agents
- Antipsychotic and Anticonvulsant Evaluation : A study by Kaur et al. (2012) synthesized and screened compounds for their antipsychotic and anticonvulsant activities, indicating the potential of these compounds in the development of new drugs for psychiatric and neurological disorders (Kaur et al., 2012).
Antiviral and Antitumor Agents
- Antiviral and Antitumor Agents Synthesis : Khodair et al. (1998) discussed the synthesis of 4-imidazolidinones derivatives, aiming to explore their potential as antiviral and antitumor agents, highlighting the broad application of these compounds in medicinal chemistry (Khodair et al., 1998).
Mechanism of Action
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) moiety have been known to interact with various biological targets .
Mode of Action
Compounds with a similar tzd moiety have been reported to exhibit their biological activity through various mechanisms, such as improving insulin resistance through ppar-γ receptor activation, inhibiting cytoplasmic mur ligases, and scavenging reactive oxygen species (ros) .
Biochemical Pathways
Compounds with a similar tzd moiety have been known to affect various biochemical pathways .
Result of Action
Compounds with a similar tzd moiety have been known to exhibit various biological activities .
Properties
IUPAC Name |
(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZVMNYOTPGVLK-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Cl)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.